![molecular formula C8H12N4O B14332133 [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol CAS No. 97812-27-6](/img/structure/B14332133.png)
[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol is a heterocyclic compound that features a triazene group linked to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol typically involves the following steps:
Formation of the Triazene Group: This can be achieved by reacting an appropriate hydrazine derivative with an alkylating agent under controlled conditions.
Coupling with Pyridine: The triazene intermediate is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Reduction and Functionalization: The final step involves the reduction of the triazene group and subsequent functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Amines, reduced triazene derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which [(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazene group can undergo metabolic transformations, leading to the formation of active species that interact with these targets. The pyridine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Compounds like pyridine, pyrimidine, and pyrazine share structural similarities.
Triazene Compounds: Other triazene derivatives with different substituents.
Uniqueness
[(2E)-1-Ethyl-3-(pyridin-3-yl)triaz-2-en-1-yl]methanol is unique due to the combination of the triazene group and the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
97812-27-6 |
|---|---|
Fórmula molecular |
C8H12N4O |
Peso molecular |
180.21 g/mol |
Nombre IUPAC |
[ethyl-(pyridin-3-yldiazenyl)amino]methanol |
InChI |
InChI=1S/C8H12N4O/c1-2-12(7-13)11-10-8-4-3-5-9-6-8/h3-6,13H,2,7H2,1H3 |
Clave InChI |
SQQSWRHMFLEQTG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CO)N=NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
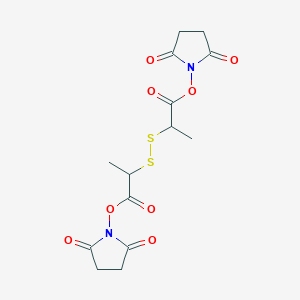
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
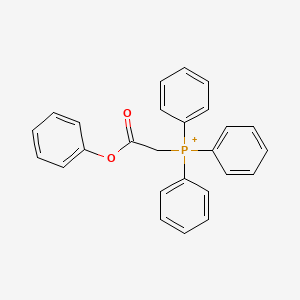
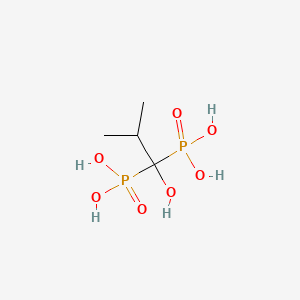

![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
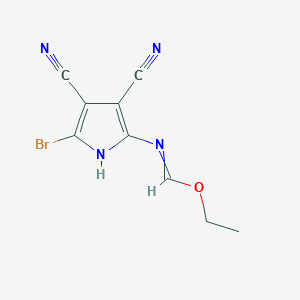


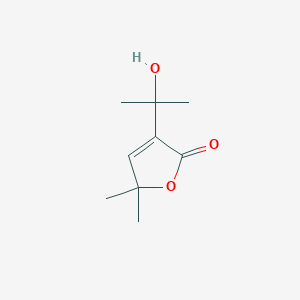
![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
